ハロカーボン

ハロカーボンは、炭素とハロゲン(フッ素、クロール、臭素、ヨード)からなる有機化合物群であり、化学的安定性と熱的耐性に優れる特性を持つ。主に冷却剤、溶剤、プロペラントとして利用され、その不活性により反応性が低く、工業用途において信頼性の高い性能を発揮する。特にフッ素系ハロカーボンは、環境への影響が最小限に抑えられ、用途に応じた物性調整が可能である。分子構造の設計により、沸点や粘度などの物理特性を最適化し、多様なプロセスに適応可能。安全性と効率性を兼ね備え、精密な化学操作や産業製品において重要な役割を果たす。

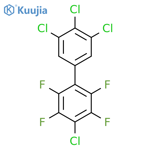

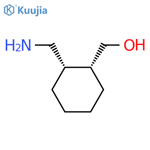

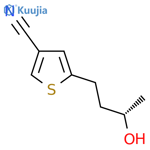

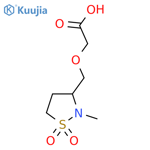

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

|

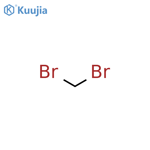

Dibromomethane | 74-95-3 | CH2Br2 |

|

Chlorofluoromethane | 593-70-4 | CH2ClF |

|

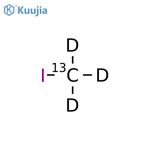

Iodomethane-13C,d3 (Copper Wire Stabilized) | 20710-47-8 | CH3I |

|

Methane-13C,tetrachloro- (9CI) | 32488-50-9 | CCl4 |

|

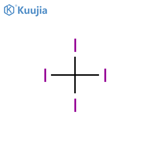

Periodomethane | 507-25-5 | CI4 |

|

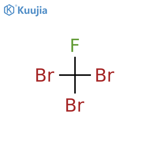

Fluorotribromomethane | 353-54-8 | CBr3F |

|

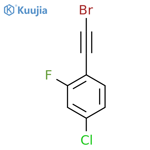

1-(2-Bromoethynyl)-4-chloro-2-fluorobenzene | 2187435-46-5 | C8H3BrClF |

|

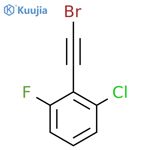

2-(2-Bromoethynyl)-1-chloro-3-fluorobenzene | 2227272-53-7 | C8H3BrClF |

|

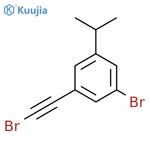

1-Bromo-3-(2-bromoethynyl)-5-isopropylbenzene | 2227272-72-0 | C11H10Br2 |

|

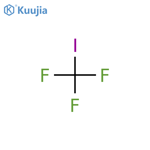

Trifluoroiodomethane | 2314-97-8 | CF3I |

関連文献

-

Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578

-

Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820

-

Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311

-

Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676

-

M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082

推奨される供給者

-

PRIBOLAB PTE.LTDFactory Trade Brand reagents会社の性質: Private enterprises

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

pengshengyueFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品